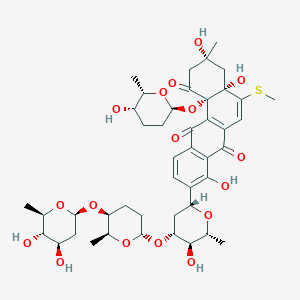

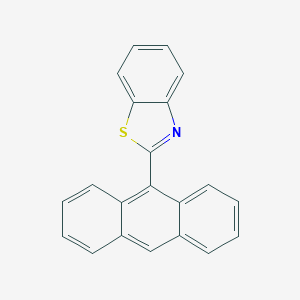

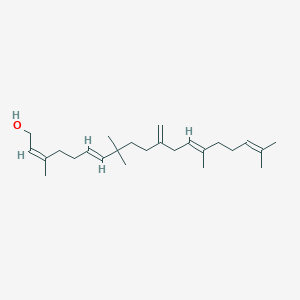

![molecular formula C7H7NO2 B011355 2,3-Dihydrofuro[2,3-c]pyridin-3-ol CAS No. 106531-53-7](/img/structure/B11355.png)

2,3-Dihydrofuro[2,3-c]pyridin-3-ol

Descripción general

Descripción

Synthesis Analysis

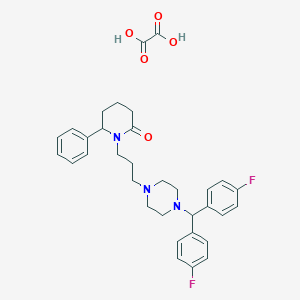

The synthesis of 2,3-dihydrofuro[2,3-c]pyridines can be achieved through various synthetic routes. One notable method involves a novel multicomponent reaction, where a toluene solution of an aminopentynoate, an aldehyde, and an alpha-isocyanoacetamide, in the presence of ammonium chloride, are heated to produce the tetrahydrofuro[2,3-c]pyridines in good to excellent yields. This process is notable for the concomitant formation of five chemical bonds, leading to the fused ring system in a one-pot synthesis (Fayol & Zhu, 2004).

Aplicaciones Científicas De Investigación

-

Synthesis of 2,3-dihydrofuro[2,3-b]pyridine derivatives

- Application : This compound has attracted researchers’ attention due to various types of biological activity observed for these fused heterocyclic systems. For example, it is a part of the naturally occurring nicotinic receptor agonist phantasmidine, as well as synthetic agonists of nicotinic receptors .

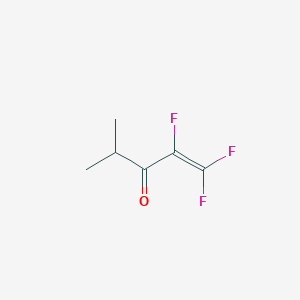

- Method : The reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride resulted in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles .

- Results : This process was accompanied by opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .

-

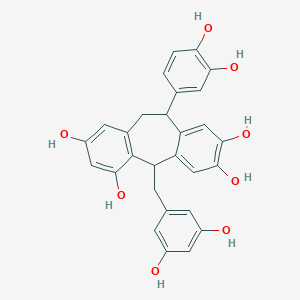

Synthesis of Functionalized 2,3-Dihydrofuro[3,2-c]coumarins

- Application : These compounds have shown promise for the treatment of Alzheimer’s disease . They are also known for their medicinal importance, therapeutic activities, and applications in myriad pharmaceutical ingredients .

- Method : An eco-friendly and efficient one-pot green multicomponent approach has been described to synthesize functionalized trans-2,3-dihydrofuro[3,2-c]coumarins (DHFCs). In this synthesis, imidazole and water were used as the catalyst and solvent, respectively, under mild conditions .

- Results : Applications of the developed catalytic process in a water medium revealed the outstanding activity, productivity, and broad functional group tolerance, affording a series of newly designed DHFC and derivatives in excellent yields (72−98%) .

Safety And Hazards

- Safety Precautions : Handle with care, following standard laboratory safety protocols.

- Hazard Information : Specific hazards associated with this compound are not readily available. Researchers should consult safety data sheets (SDS) for detailed information.

Direcciones Futuras

Future research on 2,3-Dihydrofuro[2,3-c]pyridin-3-ol could explore the following aspects:

- Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.

- Synthetic Modifications : Explore derivatization strategies to enhance its properties.

- Computational Studies : Conduct computational simulations to predict its behavior and interactions.

Propiedades

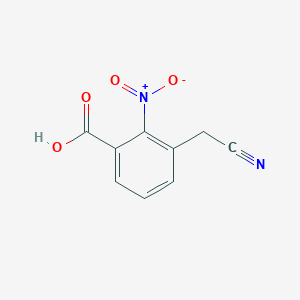

IUPAC Name |

2,3-dihydrofuro[2,3-c]pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-6-4-10-7-3-8-2-1-5(6)7/h1-3,6,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTDIKMUCVBKQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=NC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618153 | |

| Record name | 2,3-Dihydrofuro[2,3-c]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydrofuro[2,3-c]pyridin-3-ol | |

CAS RN |

106531-53-7 | |

| Record name | 2,3-Dihydrofuro[2,3-c]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

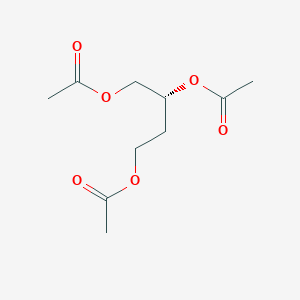

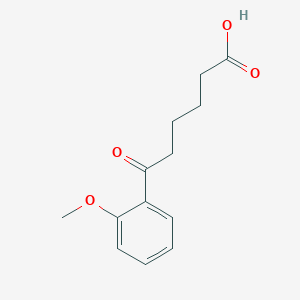

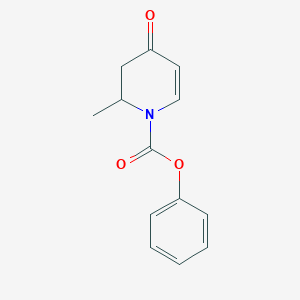

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.